molecular formula C19H21BrN2O2 B1521798 Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate CAS No. 1186194-42-2

Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Numéro de catalogue: B1521798
Numéro CAS: 1186194-42-2
Poids moléculaire: 389.3 g/mol
Clé InChI: FAKYOWSEBJLQMA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a brominated quinoxaline derivative featuring a tert-butyl carbamate protecting group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where brominated aromatic systems are pivotal for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate bioactive molecules . Its structure combines a tetrahydroquinoxaline core with a meta-bromophenyl substituent, which influences electronic and steric properties critical for reactivity and target binding.

Propriétés

IUPAC Name

tert-butyl 3-(3-bromophenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c1-19(2,3)24-18(23)22-12-16(13-7-6-8-14(20)11-13)21-15-9-4-5-10-17(15)22/h4-11,16,21H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKYOWSEBJLQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate (CAS No. 1186194-42-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on diverse research findings.

  • Molecular Formula : C19H21BrN2O2
  • Molecular Weight : 389.29 g/mol
  • Structure : The compound features a tetrahydroquinoxaline core substituted with a bromophenyl group and a tert-butyl ester.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the tetrahydroquinoxaline framework.
  • Bromination of the phenyl group.
  • Esterification to introduce the tert-butyl group.

Pharmacological Effects

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity : Some studies suggest that tetrahydroquinoxaline derivatives possess cytotoxic effects against cancer cell lines. The presence of the bromophenyl moiety may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
  • Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially through modulation of glutamate receptors and other neuroprotective pathways.
  • Antimicrobial Properties : Certain derivatives have demonstrated activity against various bacterial strains, indicating potential as antimicrobial agents.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Case Study 1 : A study on a tetrahydroquinoxaline derivative demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential for development as an anticancer agent.
  • Case Study 2 : Research on neuroprotective effects revealed that similar compounds could reduce neuronal death in models of ischemia through modulation of calcium influx and oxidative stress pathways.

Data Summary

The following table summarizes key findings related to the biological activity of tetrahydroquinoxaline derivatives:

Activity TypeCompound ExampleEffect ObservedReference
Antitumor3-(4-bromophenyl)-tetrahydroquinoxalineInhibition of tumor cell growth
NeuroprotectiveTetrahydroquinoxaline derivativeReduced apoptosis in neuronal cells
AntimicrobialVarious tetrahydroquinoxalinesActivity against Gram-positive bacteria

Comparaison Avec Des Composés Similaires

Tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Structural Differences :

  • The para-bromophenyl isomer differs in the position of the bromine atom (4-bromo vs. 3-bromo).

Physical and Chemical Properties :

  • Molecular Weight : 389.29 g/mol (identical to the 3-bromo analog) .
  • Purity : 95% (comparable to typical synthetic intermediates) .
  • Synthetic Accessibility : Both isomers are synthesized via analogous routes, but steric hindrance in the meta-substituted compound may reduce reaction yields during aryl coupling steps.

Tert-butyl 6-nitro-3,4-dihydroquinoxaline-1(2H)-carboxylate (S-5)

Structural Differences :

  • Replaces the bromophenyl group with a nitro substituent at the 6-position of the tetrahydroquinoxaline core. The nitro group is strongly electron-withdrawing, contrasting with bromine’s moderate electron-withdrawing effects .

Reactivity :

  • The nitro group enhances susceptibility to reduction and nucleophilic aromatic substitution, making S-5 a precursor for amine-functionalized quinoxalines, unlike brominated analogs optimized for cross-coupling .

Tert-butyl 3-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Structural Differences :

  • Substitutes bromine with a methoxy group at the ortho position. Methoxy is electron-donating, reversing the electronic effects of bromine and altering solubility (increased polarity) .

Research Implications

  • Brominated Analogs : The 3-bromo isomer’s meta-substitution likely enhances regioselectivity in palladium-catalyzed reactions compared to the para-isomer.
  • Nitro vs. Bromo : Nitro derivatives offer pathways to amines but lack the versatility of bromine in cross-coupling, underscoring the need for targeted synthetic design.
  • Commercial Availability : The discontinuation of the 4-bromo analog highlights market preference for meta-substituted intermediates in drug discovery pipelines.

Méthodes De Préparation

General Synthetic Strategy

The synthesis of such tetrahydroquinoxaline derivatives typically follows a multi-step approach involving:

  • Construction of the tetrahydroquinoxaline ring system through cyclization or annulation reactions.
  • Introduction of the 3-bromophenyl substituent via coupling or substitution reactions.
  • Installation or retention of the tert-butyl carbamate protecting group at the nitrogen atom.

This approach ensures high regio- and stereoselectivity, preserving sensitive groups such as carbamates and halogens.

Key Preparation Methods

Catalyst-Free DBU-Mediated [4 + 2] Annulation

A recent protocol for synthesizing functionalized tetrahydroquinoline derivatives, which can be adapted for tetrahydroquinoxalines, involves a DBU-mediated catalyst-free [4 + 2] annulation between ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes. This method proceeds via an aza-Michael/1,6-conjugate addition sequence, providing:

  • High yields (42–92%) of 4-aryl-substituted tetrahydroquinolines.
  • Excellent diastereoselectivity (>20:1 dr).
  • Mild reaction conditions (room temperature, anhydrous toluene).
  • Gram-scale capacity.

The general procedure involves stirring the substrates with DBU in toluene for 1 hour, followed by purification through flash chromatography. This method allows for diverse functional groups, including halogens like bromine, to be incorporated effectively.

Grignard Reagent Addition to Dihydroquinolinones

Another approach involves the reaction of 3-aryl-2,3-dihydroquinolin-4-ones with Grignard reagents to form 3,4-diaryl-1,2,3,4-tetrahydroquinolines. The key steps include:

  • Nucleophilic addition of the Grignard reagent to the carbonyl group.
  • Dehydration of the intermediate phenolic compounds.
  • Subsequent reduction and deprotection to yield the tetrahydroquinoline core.

However, direct reduction of quinolines with lithium aluminum hydride (LAH) or catalytic hydrogenation often results in complex mixtures, indicating the need for controlled stepwise synthesis.

Carbamate Installation via Reaction with tert-Butyl Carbamate

The tert-butyl carbamate group is typically introduced by reacting tert-butyl carbamate with the corresponding amine or halogenated precursor under basic conditions. For example:

  • Reaction of tert-butyl carbamate with 3-(3-bromophenyl) substituted intermediates.
  • Use of bases such as sodium hydride or potassium carbonate.
  • Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

This reaction proceeds smoothly, providing the carbamate-protected tetrahydroquinoxaline derivative, which can be purified by recrystallization or chromatography.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
DBU-mediated [4 + 2] annulation DBU (20 mol%), substrates (0.1 mmol scale) Anhydrous toluene Room temperature, 1 h 42–92 High diastereoselectivity (>20:1 dr)
Grignard addition and dehydration Grignard reagent, dehydration agents Various Controlled heating Good Stepwise to avoid complex mixtures
Carbamate formation tert-Butyl carbamate, NaH or K2CO3 DMF or THF Room temp to reflux High Purification by recrystallization or chromatography

Research Findings and Analysis

  • The DBU-mediated annulation offers a straightforward, catalyst-free route with excellent stereocontrol and functional group tolerance, suitable for preparing 3-(3-bromophenyl)-substituted tetrahydroquinoxalines with tert-butyl carbamate protection.
  • Attempts to directly reduce quinoline precursors to tetrahydroquinolines using LAH or catalytic hydrogenation often generate multiple products, complicating purification and identification. Therefore, stepwise Grignard addition followed by dehydration and reduction is preferred for better control.
  • The carbamate protecting group is introduced effectively under basic conditions, with sodium hydride or potassium carbonate facilitating the reaction in polar aprotic solvents such as DMF or THF. This step is crucial for protecting the amine functionality during subsequent transformations.
  • Purification techniques such as flash column chromatography and recrystallization are essential to isolate pure compounds, especially due to the presence of multiple functional groups and potential side reactions.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
DBU-mediated [4 + 2] annulation Mild, catalyst-free, high diastereoselectivity Broad substrate scope, scalable Requires para-quinone methide precursors
Grignard addition + dehydration Stepwise, controlled formation of tetrahydroquinolines Good yields, well-established Multi-step, sensitive to reaction conditions
Carbamate formation Base-mediated coupling with tert-butyl carbamate High yield, protects amine groups Requires careful handling of bases and solvents

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Answer: Optimization involves careful control of reaction parameters and purification strategies:

  • Step 1: Cyclization
    Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance ring closure efficiency .
  • Step 2: Bromophenyl Introduction
    Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids for regioselective bromophenyl incorporation .
  • Step 3: Deprotection
    Use HCl/dioxane (4 M) at 20°C for 30 minutes to cleave the tert-butyl group without side reactions .
  • Purification:
    Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves intermediates. Recrystallization in ethanol improves final purity .

Q. Table 1: Key Synthesis Steps and Parameters

StepReaction TypeCritical ParametersReferences
1CyclizationSolvent: DMF, Temp: 80–100°C
2Bromophenyl CouplingCatalyst: Pd(PPh₃)₄, Base: K₂CO₃
3DeprotectionHCl/dioxane, 20°C, 0.5 hr

Structural Confirmation

Q. What analytical techniques are critical for confirming the molecular structure?

Answer: A multi-technique approach ensures structural integrity:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent positions (e.g., bromophenyl protons at δ 7.2–7.5 ppm) and tert-butyl carbons (δ 28–30 ppm) .
  • Mass Spectrometry (MS) :
    Confirm molecular weight (e.g., [M+H]+ peak at m/z 375.1 for C₁₉H₂₀BrN₂O₂) .
  • Infrared (IR) Spectroscopy :
    Detect ester carbonyl stretches (~1700 cm⁻¹) and aromatic C-Br bonds (~600 cm⁻¹) .

Q. Table 2: Key Analytical Signatures

TechniqueTarget FeaturesExpected DataReferences
NMRBromophenyl protonsδ 7.2–7.5 ppm (¹H)
MSMolecular ion peakm/z 375.1 [M+H]+
IREster carbonyl stretch~1700 cm⁻¹

Bromophenyl Reactivity

Q. How does the bromophenyl substituent influence reactivity in cross-coupling reactions?

Answer: The bromine atom serves as a versatile site for functionalization:

  • Suzuki-Miyaura Coupling :
    React with aryl boronic acids (Pd catalysis) to introduce biaryl motifs for structure-activity studies .
  • Buchwald-Hartwig Amination :
    Replace bromine with amines to explore pharmacological modifications .
  • Key Considerations :
    • Use ligands (e.g., XPhos) to enhance catalytic efficiency.
    • Optimize solvent (toluene) and temperature (100°C) for high yields .

Mechanistic Studies (Advanced)

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

Answer:

  • Radiolabeling :
    Incorporate ³H or ¹⁴C isotopes to track binding to targets (e.g., enzymes) .
  • X-ray Crystallography :
    Co-crystallize with proteins (e.g., kinases) to map interaction sites .
  • Surface Plasmon Resonance (SPR) :
    Quantify binding kinetics (ka/kd) for receptor-ligand interactions .

Addressing Contradictory Data (Advanced)

Q. How should discrepancies in reported biological activities be resolved?

Answer:

  • Purity Validation :
    Use HPLC (C18 column, acetonitrile/water) to confirm >98% purity .
  • Assay Reproducibility :
    Standardize cell-based assays (e.g., IC₅₀) across multiple labs .
  • Structural Reanalysis :
    Re-examine NMR/XRPD data to rule out polymorphic variations .

Stereochemical Analysis (Advanced)

Q. How can X-ray diffraction determine the compound’s stereochemistry?

Answer:

  • Single-Crystal Growth :
    Use slow evaporation (solvent: chloroform/methanol) to obtain diffraction-quality crystals .
  • Data Collection :
    Measure at 100 K with synchrotron radiation (λ = 0.7–1.0 Å) for high resolution .
  • Refinement :
    Software (e.g., SHELXL) refines the 3D structure, confirming R/S configurations .

Computational Modeling (Advanced)

Q. What methods identify pharmacophore features for drug design?

Answer:

  • Molecular Docking :
    Simulate binding to target proteins (e.g., AutoDock Vina) to prioritize substituents .
  • QSAR Analysis :
    Corrogate substituent electronegativity (e.g., bromine) with bioactivity .
  • MD Simulations :
    Assess stability of ligand-protein complexes over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.